N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide: is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, an oxanyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Chloro-Fluorophenyl Intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 3-chloro-5-fluorophenyl intermediate.
Oxanyl Group Introduction: The oxanyl group is introduced through a nucleophilic substitution reaction, where the intermediate reacts with an oxane derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Mechanism of Action
The mechanism of action of N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide
- 3-(Trifluoromethyl)benzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
Comparison: Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of both chloro and fluoro substituents enhances its reactivity and potential for specific interactions with biological targets .
Properties
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClFNO2/c1-3-17(21)20(12(2)14-4-6-22-7-5-14)11-13-8-15(18)10-16(19)9-13/h3,8-10,12,14H,1,4-7,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKEAYQKPMBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)N(CC2=CC(=CC(=C2)Cl)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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